molecular formula C12H9BrClNO2S B2623128 3-bromo-N-(3-chlorophenyl)benzenesulfonamide CAS No. 876576-28-2

3-bromo-N-(3-chlorophenyl)benzenesulfonamide

Cat. No.: B2623128
CAS No.: 876576-28-2
M. Wt: 346.62
InChI Key: BLADANHAXTVTRM-UHFFFAOYSA-N
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Description

3-bromo-N-(3-chlorophenyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of bromine and chlorine substituents on the phenyl rings. Sulfonamides have been widely used in medicinal chemistry due to their antibacterial properties and have found applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of 3-bromo-N-(3-chlorophenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with 3-chloroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-bromo-N-(3-chlorophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-N-(3-chlorophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. Additionally, the bromine and chlorine substituents may enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

3-bromo-N-(3-chlorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds such as:

Properties

IUPAC Name

3-bromo-N-(3-chlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2S/c13-9-3-1-6-12(7-9)18(16,17)15-11-5-2-4-10(14)8-11/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLADANHAXTVTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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